REACTION_SMILES
|
[Br-:24].[Br-:26].[BrH:32].[CH3:27][C:28](=[O:29])[OH:30].[CH:33]([Cl:34])([Cl:35])[Cl:36].[NH2:1][c:2]1[cH:3][c:4]2[c:5]([cH:12][cH:13]1)[CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH2:10]2.[Na+:19].[Na+:25].[O-:20][N+:21](=[O:22])[O-:23].[OH2:31].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[c:2]1([Br:24])[cH:3][c:4]2[c:5]([cH:12][cH:13]1)[CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH2:10]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[Br-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc2c(c1)CC(=O)CCC2
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCc2ccc(Br)cc2C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |